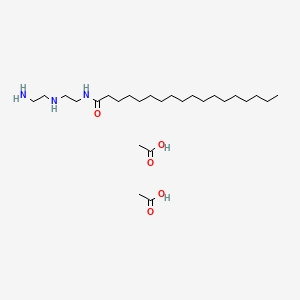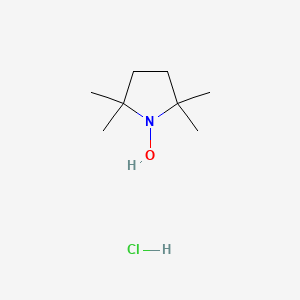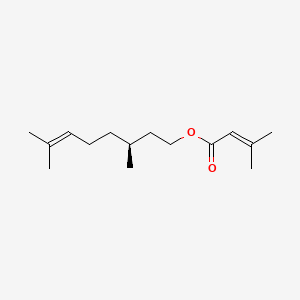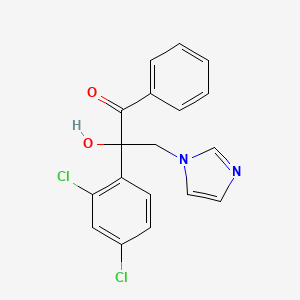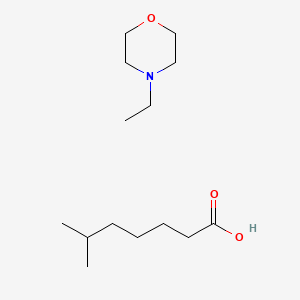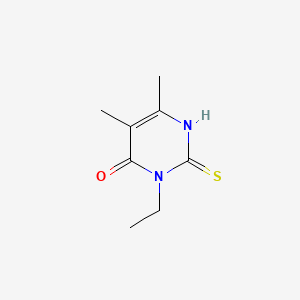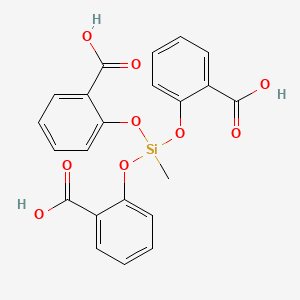
2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid is a chemical compound known for its unique structure and properties It is composed of a central methylsilylidyne group bonded to three benzoic acid moieties through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid typically involves the reaction of methylsilylidyne chloride with benzoic acid in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Commonly used bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ether derivatives.
Substitution: The benzoic acid moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Silyl ether derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid involves its interaction with molecular targets through its functional groups. The benzoic acid moieties can form hydrogen bonds and participate in various chemical interactions, while the methylsilylidyne group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can be compared with other similar compounds, such as:
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisphenol: Similar structure but with phenol groups instead of benzoic acid.
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzonitrile: Contains benzonitrile groups instead of benzoic acid.
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzamide: Features benzamide groups instead of benzoic acid.
The uniqueness of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
84682-34-8 |
|---|---|
Molecular Formula |
C22H18O9Si |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[bis(2-carboxyphenoxy)-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(29-17-11-5-2-8-14(17)20(23)24,30-18-12-6-3-9-15(18)21(25)26)31-19-13-7-4-10-16(19)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
QJYASQZIMJOMOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OC1=CC=CC=C1C(=O)O)(OC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



